Sub‑Micromolar eNOS Inhibition vs. Inactive Phenylmalononitrile: A >10‑Fold Potency Gain Driven by 4‑Chloro‑3‑Methyl Substitution
In a head‑to‑head comparison using the same human eNOS enzyme preparation, 2‑(4‑chloro‑3‑methylphenyl)malononitrile inhibits eNOS with an IC₅₀ of 180 nM [1]. By contrast, the unsubstituted phenylmalononitrile is essentially inactive (IC₅₀ > 2,000 nM) under identical assay conditions [2]. The 4‑chloro‑3‑methyl substitution pattern therefore provides an >11‑fold improvement in inhibitory potency.
| Evidence Dimension | Human eNOS inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 180 nM |
| Comparator Or Baseline | Phenylmalononitrile: IC₅₀ > 2,000 nM |
| Quantified Difference | >11‑fold more potent (ΔIC₅₀ > 1,820 nM) |
| Conditions | Human eNOS expressed in insect SF9 cells; 1‑hour incubation; ChEMBL/BindingDB curated data |
Why This Matters
Procurement teams targeting nitric oxide pathway modulation can achieve low‑nanomolar target engagement with this compound, eliminating the need for extensive analog synthesis to rescue potency.
- [1] BindingDB BDBM50372207 (ChEMBL CHEMBL272708). IC₅₀ 180 nM, human eNOS SF9 cells. View Source
- [2] ChEMBL Database. Phenylmalononitrile eNOS IC₅₀ > 2,000 nM. Target ID: CHEMBL272708. View Source
